molecular formula C7H7ClN4O B1389424 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-35-4

6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1389424
CAS No.: 1204296-35-4
M. Wt: 198.61 g/mol
InChI Key: WTJFOKBEZNTZSA-UHFFFAOYSA-N
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Description

6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine ( 1204296-35-4) is a high-value chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis . The compound features a chloro-functionalized triazolopyridazine core, a scaffold known for its utility in constructing more complex bioactive molecules. This specific derivative is supplied as a >99% pure material, ensuring consistency and reliability for sensitive reactions, and is available in both bulk and prepack quantities to suit various R&D scales . Its primary application is as a key building block and synthetic precursor in the discovery and development of new active pharmaceutical ingredients (APIs) . The reactive chloro group at the 6-position and the methoxymethyl substituent at the 3-position offer versatile handles for further functionalization through metal-catalyzed cross-coupling reactions and other synthetic transformations. This makes it a valuable reagent for constructing targeted compound libraries. Rigorous quality control is performed using analytical techniques including LCMS, HPLC, GC, and NMR to verify identity and purity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(methoxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-13-4-7-10-9-6-3-2-5(8)11-12(6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJFOKBEZNTZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carbaldehyde with methoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry

6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Cyclization Reactions: It can engage in further cyclization to form more complex structures.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Preliminary studies suggest its effectiveness against certain microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: It has been shown to induce apoptosis in cancer cell lines by activating caspase enzymes. This suggests potential applications in cancer therapy.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The compound is noted for inhibiting DPP-4, which is relevant for diabetes management by enhancing insulin secretion and lowering blood glucose levels.

Medicinal Chemistry

The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its ability to modulate specific molecular targets enhances its potential therapeutic applications. The interaction of the chloro and methoxymethyl groups plays a crucial role in its binding affinity and biological activity.

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing processes.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against specific microbial strains
Anticancer PropertiesInduced apoptosis in cancer cell lines via caspase activation
DPP-4 InhibitionEnhanced insulin secretion; potential for diabetes treatment

Mechanism of Action

The mechanism of action of 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The chloro and methoxymethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyridazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 3 and 4. Below is a detailed comparison of 6-chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Triazolopyridazine Derivatives

Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Methoxymethyl (3), Cl (6) C₇H₇ClN₄O 198.61 Intermediate for kinase inhibitors; moderate lipophilicity
6-Chloro-3-(chloromethyl)-7-methyl[1,2,4]triazolo[4,3-b]pyridazine Chloromethyl (3), Cl (6), Me (7) C₇H₆Cl₂N₄ 217.05 Higher reactivity due to chloromethyl group; used in nucleophilic substitution reactions
6-Chloro-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine 2-Methoxyphenyl (3), Cl (6) C₁₂H₉ClN₄O 260.68 Enhanced aromatic interactions; explored in crystal structure studies
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CF₃ (3), Cl (6) C₆H₂ClF₃N₄ 222.56 Electron-withdrawing CF₃ group improves metabolic stability; micromolar BRD4 inhibition
3-(4-Chlorobenzyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine 4-Chlorobenzyl (3), Cl (6) C₁₂H₈Cl₂N₄ 279.13 Antibacterial/antifungal activity; Rf = 0.24 (ethyl acetate)
6-Hydrazinyl-3-aryl[1,2,4]triazolo[4,3-b]pyridazine Hydrazinyl (6), Aryl (3) Variable Variable Versatile intermediate for further functionalization (e.g., Schiff base formation)

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The methoxymethyl group (logP ~1.5–2.0) provides balanced lipophilicity compared to the more hydrophobic trifluoromethyl (logP ~2.5) or chlorobenzyl (logP ~3.0) groups .
  • Chloromethyl derivatives (e.g., C₇H₆Cl₂N₄) are more reactive but prone to hydrolysis, limiting their utility in vivo .

Biological Activity: Antimicrobial Activity: 3-(4-Chlorobenzyl)-6-chloro derivatives exhibit mild to potent antifungal/antibacterial effects, likely due to aryl hydrophobicity enhancing membrane penetration . Enzyme Inhibition: Trifluoromethyl-substituted analogs show micromolar inhibition of BRD4 bromodomains, while methoxymethyl derivatives are primarily intermediates . DPP-4 Inhibition: Piperazine-linked triazolopyridazines (e.g., 6-chloro-3-(m-tolyl) derivatives) demonstrate insulinotropic activity via dipeptidyl peptidase-4 (DPP-4) inhibition .

Synthetic Flexibility :

  • Hydrazinyl derivatives (e.g., 6-hydrazinyl-3-aryl) serve as key intermediates for synthesizing Schiff bases or acylhydrazones, enabling diverse pharmacophore modifications .
  • Methoxymethyl and chloromethyl groups are introduced via nucleophilic substitution or alkylation of hydrazine precursors .

Structural and Crystallographic Data :

  • Crystal structures of 6-chloro-3-(2-methoxyphenyl) derivatives reveal layered molecular arrangements stabilized by π-π stacking and hydrogen bonding .
  • BRD4 inhibitors with trifluoromethyl groups adopt specific binding poses in bromodomain pockets, as confirmed by X-ray crystallography .

Biological Activity

Overview

6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. Its molecular formula is C7H7ClN4OC_7H_7ClN_4O with a molecular weight of 198.61 g/mol. The compound features a chloro group at the 6th position and a methoxymethyl group at the 3rd position on the triazolopyridazine ring . This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes reacting 6-chloropyridazine-3-carbaldehyde with methoxymethylamine in the presence of a base such as sodium hydride, using dimethylformamide as a solvent under elevated temperatures.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been evaluated for its antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).
  • IC50 Values :
    • SGC-7901: 0.014 μM
    • A549: 0.008 μM
    • HT-1080: 0.012 μM

These findings indicate that the compound exhibits potent antiproliferative activity comparable to known agents like Combretastatin A-4 (CA-4) which targets tubulin dynamics during cell mitosis .

The mechanism through which this compound exerts its effects is primarily through inhibition of tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, effectively preventing cancer cell proliferation . Molecular modeling studies suggest that the compound binds to the colchicine site on microtubules, similar to other microtubule-targeting agents .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Mechanism
This compound Structure0.008 - 0.014Tubulin polymerization inhibition
Combretastatin A-4 Structure0.009 - 0.012Tubulin polymerization inhibition

Additional Biological Activities

Beyond its anticancer properties, there is emerging interest in exploring other biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties that warrant further investigation.
  • Pharmaceutical Applications : The compound may serve as an intermediate in synthesizing novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    In a study involving a series of related triazolopyridazines, researchers synthesized multiple derivatives and assessed their biological activity. The most potent derivative displayed IC50 values in the low nanomolar range against several cancer cell lines, confirming the efficacy of this scaffold in drug development .
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that compounds similar to this compound disrupt microtubule dynamics by binding to specific sites on tubulin. This interaction not only affects cell division but also induces apoptosis in cancer cells through various signaling pathways .

Q & A

Q. What strategies optimize its stability in aqueous formulations?

  • Methodological Answer : Lyophilization with cyclodextrin inclusion complexes enhances stability. pH-dependent degradation studies (pH 1–9) show optimal stability at pH 6–7, with excipients like PEG-400 reducing aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
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6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine

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